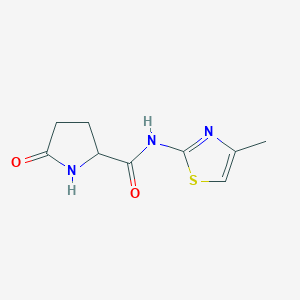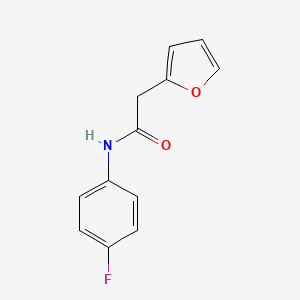
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, also known as MTDP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is not fully understood, but studies have shown that it works by inhibiting the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines and the proliferation of cancer cells. By inhibiting this pathway, N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It can also reduce the levels of reactive oxygen species, which are involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is that it is relatively easy to synthesize and has a high yield. It also has low toxicity, making it safe to use in cell culture experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
For research include investigating the mechanism of action and exploring its potential in other areas of research.
Métodos De Síntesis
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can be synthesized using a simple one-pot reaction. The starting materials for the synthesis are 2-amino-4-methylthiazole, ethyl acetoacetate, and 2-chloro-1,3-dimethylimidazolinium chloride. The reaction involves the condensation of these three compounds in the presence of a base catalyst, such as potassium carbonate, to form N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide. The yield of N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide from this reaction is typically around 70%.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This makes N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has also been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-5-4-15-9(10-5)12-8(14)6-2-3-7(13)11-6/h4,6H,2-3H2,1H3,(H,11,13)(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZLYFHRIAVSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)


![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)
![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)

